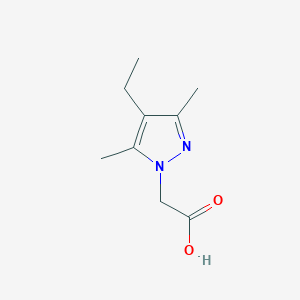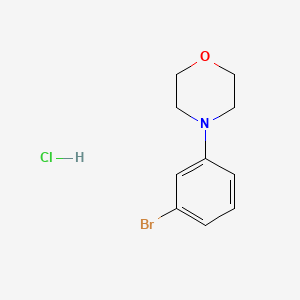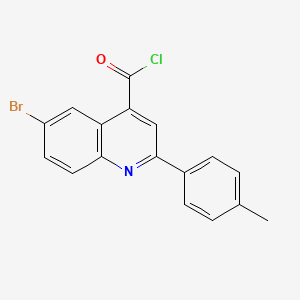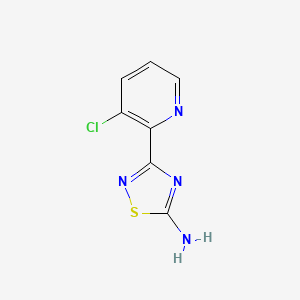
3-(3-Chloropyridin-2-yl)-1,2,4-thiadiazol-5-amine
Descripción general
Descripción
The compound “3-(3-Chloropyridin-2-yl)-1,2,4-thiadiazol-5-amine” is a complex organic molecule that contains a thiadiazole ring, which is a five-membered ring with two nitrogen atoms and one sulfur atom, attached to a chloropyridine ring . It’s worth noting that the specific compound you’re asking about doesn’t appear to be widely studied or used, based on the available literature .
Aplicaciones Científicas De Investigación
Anticancer Properties
Research has highlighted the anticancer potential of compounds structurally related to 3-(3-Chloropyridin-2-yl)-1,2,4-thiadiazol-5-amine. For instance, 1,3,4-thiadiazoles and related compounds demonstrated significant cytotoxicity against various human cancer cell lines, with certain derivatives exhibiting potent activity against gastric cancer (Abdo & Kamel, 2015)(Abdo & Kamel, 2015).
Antibacterial and Antifungal Applications
Some derivatives of this compound have been investigated for their antibacterial and antifungal activities. For example, Holla et al. (2006) found that certain triazolothiadiazoles and triazolothiadiazines containing chloropyridinyl moieties showed antimicrobial effects (Holla et al., 2006). Similarly, Narayana et al. (2007) reported excellent antifungal and antibacterial activities in 4-(2-chloropyridin-4-yl)-N-aryl-1,3-thiazol-2-amine derivatives (Narayana et al., 2007).
Structural and Spectral Studies
In-depth structural and spectral analyses have been conducted on compounds related to this compound. Dani et al. (2013) synthesized and characterized various thiadiazole derivatives, providing insights into their molecular structures and stability (Dani et al., 2013).
Synthesis and Characterization
The synthesis and characterization of similar compounds have been extensively studied. El‐Sayed et al. (2008) developed new oxadiazole derivatives and conducted detailed structural elucidation (El‐Sayed et al., 2008). Şerbetçi (2013) synthesized novel ruthenium(II) complexes with related ligands, showcasing their potential as catalysts in transfer hydrogenation reactions (Şerbetçi, 2013).
Insecticidal Activity
Some 1,3,4-thiadiazole derivatives have demonstrated notable insecticidal properties. Ismail et al. (2021) synthesized new thiadiazole and thiadiazolo[3,2-a]pyrimidine derivatives, showing significant insecticidal activity against cotton leafworm (Ismail et al., 2021).
Mecanismo De Acción
Target of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors .
Mode of Action
Compounds with similar structures have been reported to interact with their targets, resulting in various biological activities .
Biochemical Pathways
Similar compounds have been found to exhibit diverse biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Compounds with similar structures have been reported to exhibit various biological activities, including antiviral, anti-inflammatory, and anticancer activities .
Action Environment
It’s worth noting that the environmental conditions can significantly impact the effectiveness of similar compounds .
Análisis Bioquímico
Biochemical Properties
3-(3-Chloropyridin-2-yl)-1,2,4-thiadiazol-5-amine plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with various enzymes, including those involved in oxidative stress responses and metabolic pathways. For instance, it has been observed to inhibit the activity of certain oxidoreductases, thereby modulating the redox state within cells . Additionally, this compound interacts with proteins involved in signal transduction pathways, influencing cellular responses to external stimuli .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been found to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it has been reported to modulate the activity of transcription factors, leading to changes in gene expression profiles . Furthermore, this compound affects cellular metabolism by interacting with key metabolic enzymes, thereby altering the flux of metabolites through various pathways .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. This compound has been shown to bind to active sites of enzymes, leading to inhibition or activation of their catalytic activities . Additionally, it can induce changes in gene expression by interacting with transcriptional regulators and chromatin-modifying enzymes . These molecular interactions underpin the diverse biological effects observed with this compound.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been extensively studied. This compound exhibits stability under various experimental conditions, although it may undergo degradation over extended periods . Long-term exposure to this compound has been associated with sustained changes in cellular function, including alterations in cell proliferation and differentiation . These temporal effects highlight the importance of considering the duration of exposure in experimental designs.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with dosage. At low doses, this compound has been shown to exert beneficial effects, such as enhancing metabolic efficiency and reducing oxidative stress . At higher doses, it may induce toxic effects, including cellular damage and impaired organ function . These findings underscore the need for careful dosage optimization in therapeutic applications of this compound.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. This compound has been found to modulate the activity of key metabolic enzymes, leading to changes in metabolite levels and energy production . Additionally, it can influence the synthesis and degradation of biomolecules, thereby affecting overall metabolic homeostasis .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound has been shown to accumulate in certain cellular compartments, where it exerts its biological effects . The distribution of this compound is influenced by its chemical properties, including solubility and affinity for cellular membranes .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound has been observed to localize to specific organelles, such as the mitochondria and endoplasmic reticulum, where it interacts with target biomolecules . The localization is often directed by targeting signals and post-translational modifications that guide this compound to its site of action .
Propiedades
IUPAC Name |
3-(3-chloropyridin-2-yl)-1,2,4-thiadiazol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN4S/c8-4-2-1-3-10-5(4)6-11-7(9)13-12-6/h1-3H,(H2,9,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBAHKYGFMMMYEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C2=NSC(=N2)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001225976 | |
| Record name | 1,2,4-Thiadiazol-5-amine, 3-(3-chloro-2-pyridinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001225976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1179362-16-3 | |
| Record name | 1,2,4-Thiadiazol-5-amine, 3-(3-chloro-2-pyridinyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1179362-16-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2,4-Thiadiazol-5-amine, 3-(3-chloro-2-pyridinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001225976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



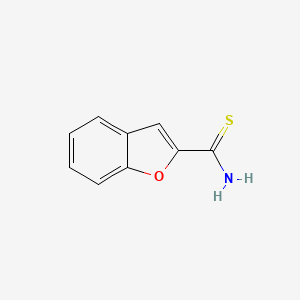

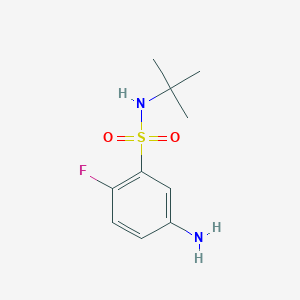
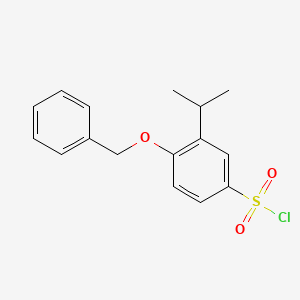
![{2-Hydroxy-3-[2-(propan-2-yloxy)ethoxy]propyl}(methyl)amine](/img/structure/B1372360.png)

